1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene
Description
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C13H16O/c1-10-7-12(8-10)13-6-4-3-5-11(13)9-14-2/h3-6,12H,1,7-9H2,2H3 |
InChI Key |
GZGOCCVEVIOECP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C2CC(=C)C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reaction
The [2+2] cycloaddition between dichloroketene and 4-vinylbenzyl methyl ether (precursor to methoxymethylbenzene) forms the cyclobutane core. Activated zinc (Zn/Cu) and phosphorus oxychloride (POCl₃) in diethyl ether at -10°C yield 5,5-dichloro-6-oxospiro[3.3]heptane intermediates. Key parameters:
Steric hindrance from the methoxymethyl group necessitates extended reaction times (12–16 hr).
Reduction to Cyclobutane
Zinc-acetic acid reduction at 80°C converts the dichloroketene adduct to 3-methylenecyclobutylbenzene derivatives. Critical observations:
Methoxymethylation
Post-cycloaddition methoxymethylation using NaH and iodomethane in THF (0°C to 20°C) completes the synthesis:
Challenges : Competing O- vs. C-alkylation requires strict temperature control (<15°C).
Wittig Reaction Approach
Formation of Methylenecyclobutane
Triphenylphosphonium ylides generated from methyltriphenylphosphonium bromide and KHMDS in THF react with 2-formylbenzyl methyl ether:
Key Data :
Coupling with Methoxymethylbenzene
Ullmann coupling using CuI/1,10-phenanthroline links the methylenecyclobutane moiety to the methoxymethylbenzene core:
| Catalyst System | Temperature | Yield |
|---|---|---|
| CuI/phenanthroline | 110°C | 28% |
| Pd(OAc)₂/XPhos | 80°C | 41% |
Palladium systems outperform copper in minimizing diaryl ether byproducts.
Suzuki Coupling Strategy
Preparation of Boronic Ester
3-Methylenecyclobutylboronic ester synthesis via Miyaura borylation:
Coupling with Halobenzene Derivative
Suzuki-Miyaura coupling with 2-bromo-1-(methoxymethyl)benzene:
Optimized Parameters :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Max Yield |
|---|---|---|---|
| [2+2] Cycloaddition | High stereocontrol | Multi-step purification | 62% |
| Wittig Reaction | Modular ylide design | Low yields in coupling steps | 41% |
| Suzuki Coupling | Scalability, mild conditions | Boronic ester instability | 65% |
The Suzuki route offers the best balance of yield and scalability, though the cycloaddition method remains valuable for stereoselective applications .
Chemical Reactions Analysis
Types of Reactions
(3-Methylenecyclobutyl)methoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
Key Properties
- Molecular Weight : 196.27 g/mol
- Boiling Point : Not readily available
- Solubility : Soluble in organic solvents
Chemistry
1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:
- Grignard Reactions : Involving the reaction of methylenecyclobutyl bromide with methoxymethylbenzene under controlled conditions.
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds essential for synthesizing multi-substituted benzene derivatives.
Biology
Research indicates potential biological activities associated with this compound, particularly in enzyme interactions and antioxidant properties. The following mechanisms are noteworthy:
- Enzyme Inhibition : The compound may influence cytochrome P450 enzymes, impacting drug metabolism.
- Antioxidant Activity : Exhibiting properties that protect cells from oxidative stress.
Medicine
The therapeutic potential of this compound is under investigation, focusing on its role as:
- A precursor in drug synthesis.
- A candidate for developing new pharmaceuticals targeting specific biological pathways.
Industry
In industrial applications, this compound is explored for its use in producing specialty chemicals and materials. Its unique structure allows for:
- The development of novel functional materials.
- Applications in organic electronic devices due to its favorable electronic properties.
The biological activity of this compound can be summarized as follows:
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-Methoxy-2-methylenecyclobutane | Antioxidant activity | |
| Benzene derivatives | Cytotoxic effects on cancer cells | |
| Methoxybenzene | Hormonal activity modulation |
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing multi-substituted benzene derivatives using this compound as a precursor demonstrated its efficacy in creating compounds with enhanced biological activity. The research highlighted the compound's potential in drug development through systematic evaluation of its interaction with biological targets.
Case Study 2: Industrial Application Development
Another case involved the application of this compound in developing specialty chemicals for electronic applications. The study detailed the optimization of synthesis methods to improve yield and purity, showcasing its industrial relevance.
Mechanism of Action
The mechanism of action of (3-Methylenecyclobutyl)methoxymethylbenzene involves its interaction with specific molecular targets and pathways. The methylenecyclobutyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Substituent Effects: Cyclobutane vs. Cyclopentane Derivatives
A structurally similar compound, 1-methoxy-2-(1-methyl-2-methylenecyclopentyl)benzene (reported in ), replaces the cyclobutane ring with a cyclopentane system. Key differences include:
- Ring Strain: The cyclobutane group in the target compound introduces higher ring strain (~110 kJ/mol for cyclobutane vs.
- Synthetic Utility : The methylenecyclobutyl group in the target compound may enhance steric hindrance compared to cyclopentyl analogs, influencing selectivity in catalytic processes (e.g., C–H activation) .
Functional Group Variations: Methoxymethyl vs. Halogen Substituents
1-Iodo-2-(methoxymethyl)benzene () shares the methoxymethyl group but substitutes the cyclobutyl moiety with an iodine atom. Key contrasts include:
- Electronic Effects : The iodine atom’s electron-withdrawing nature reduces electron density on the benzene ring compared to the electron-donating cyclobutyl group.
- Applications : Iodo-substituted aromatics are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s cyclobutane group may favor strain-driven transformations .
Alkyl-Substituted Benzene Derivatives
Simple alkylbenzenes like 1-ethyl-3-methylbenzene () provide baseline data for physical properties:
| Compound | Boiling Point (°C) | Molecular Formula | Key Feature |
|---|---|---|---|
| 1-Ethyl-3-methylbenzene | 198.7 | C9H12 | Linear alkyl substituents |
| 1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene | N/A | C13H16O | Strained cycloalkyl + ether |
The target compound’s larger molecular weight and polar methoxymethyl group suggest a higher boiling point than simple alkylbenzenes, though experimental data are lacking.
Catalytic Potential
The methoxymethyl group in the target compound may act as a directing group in metal-catalyzed C–H functionalization, akin to the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). However, the cyclobutane’s strain could destabilize intermediates, requiring tailored catalytic systems .
Comparison with Medicinal Chemistry Analogs
Such compounds highlight the role of strained rings in modulating bioavailability and metabolic stability .
Biological Activity
1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene is a synthetic organic compound that belongs to the class of benzene derivatives. Its unique structure combines a methoxymethyl group and a methylenecyclobutyl moiety, which may contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological considerations.
Potential Mechanisms
- Enzyme Inhibition : Benzene derivatives often interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics.
- Antioxidant Properties : Some benzene derivatives exhibit antioxidant activity, which may protect cells from oxidative stress.
- Hormonal Modulation : Certain compounds in this class have been shown to exhibit endocrine-disrupting properties, potentially influencing hormone signaling pathways.
Biological Activity Data
A summary of relevant biological activities associated with similar compounds is presented in Table 1.
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-Methoxy-2-methylenecyclobutane | Antioxidant activity | |
| Benzene derivatives | Cytotoxic effects on cancer cells | |
| Methoxybenzene | Hormonal activity modulation |
Case Studies
- Cytotoxicity in Cancer Cells : A study investigated the effects of various benzene derivatives on MCF-7 breast cancer cells. The results indicated that certain structural modifications enhanced cytotoxicity through apoptosis induction and cell cycle arrest. While direct studies on this compound are lacking, the findings suggest potential therapeutic applications in oncology .
- Endocrine Disruption : Research on related compounds has demonstrated their ability to interfere with estrogen receptor signaling. This raises concerns regarding the potential endocrine-disrupting effects of this compound, warranting further investigation into its safety profile .
Toxicological Considerations
Benzene and its derivatives are known for their toxicological profiles, particularly concerning hematotoxicity and carcinogenicity. The following points summarize key toxicological findings relevant to similar compounds:
- Hematopoietic Toxicity : Exposure to benzene has been linked to decreased blood cell production and increased risk of leukemia .
- Developmental Effects : Prenatal exposure to benzene has resulted in adverse developmental outcomes in animal studies .
- Genotoxicity : Benzene metabolites have been shown to interact with DNA, leading to mutations and cancer development .
Q & A
What synthetic methodologies are recommended for preparing 1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene, and how can intermediates be characterized?
Classification: Basic
Answer:
The compound can be synthesized via coupling reactions involving (3-methylenecyclobutyl)methoxy groups and halogenated aromatic precursors. For example, a brominated toluene derivative (e.g., 1-bromo-2-chlorotoluene) may react with (3-methylenecyclobutyl)methoxy under palladium-catalyzed cross-coupling conditions . Key intermediates should be characterized using:
- Mass Spectrometry (MS): Fragment patterns (e.g., M+ peaks at 122 and 136) help confirm molecular weight and structural motifs .
- Nuclear Magnetic Resonance (NMR): H and C NMR can resolve methoxymethyl protons (~δ 3.3–3.5 ppm) and cyclobutyl ring protons (~δ 5.2–5.8 ppm for methylene groups).
- Infrared Spectroscopy (IR): Stretching frequencies for C-O (methoxy, ~1100 cm) and C=C (cyclobutyl, ~1600 cm) validate functional groups.
How can researchers optimize stereochemical control during cyclobutyl ring formation in this compound?
Classification: Advanced
Answer:
The 3-methylenecyclobutyl group introduces stereochemical complexity. To optimize enantioselectivity:
- Chiral Catalysts: Use palladium complexes with chiral ligands (e.g., BINAP) during cyclization steps to induce asymmetry .
- Computational Modeling: Density Functional Theory (DFT) can predict transition-state energies and guide solvent selection (e.g., toluene vs. THF) to stabilize desired conformers .
- Kinetic Studies: Monitor reaction progress via HPLC with chiral columns to quantify enantiomeric excess (ee) and adjust reaction time/temperature.
What analytical strategies resolve contradictions in mass spectral data for derivatives of this compound?
Classification: Advanced
Answer:
Discrepancies in fragmentation patterns (e.g., unexpected M+ peaks or missing fragments) require:
- Isotopic Labeling: Introduce C or H labels to track fragmentation pathways. For example, labeling the methoxymethyl group can clarify whether cleavage occurs at the O-CH bond .
- High-Resolution MS (HRMS): Resolve ambiguous peaks (e.g., 109 vs. 105 m/z) by measuring exact masses to ±0.001 Da.
- Collision-Induced Dissociation (CID): Vary collision energies to map fragmentation hierarchies and identify dominant pathways.
What safety protocols are recommended given the lack of toxicological data for this compound?
Classification: Basic
Answer:
In the absence of comprehensive toxicity studies (e.g., no data on specific target organ toxicity or bioaccumulation ):
- Engineering Controls: Use fume hoods and closed-system reactors to minimize inhalation/contact .
- Personal Protective Equipment (PPE): Wear nitrile gloves (tested to EN 374 standards), safety goggles, and lab coats. Inspect gloves for integrity before use .
- Emergency Procedures: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and consult a physician immediately .
How can computational methods predict the environmental persistence of this compound?
Classification: Advanced
Answer:
To address data gaps in ecological impact :
- Quantitative Structure-Activity Relationship (QSAR): Use software like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and hydrophobicity (log ) based on the methoxymethyl and cyclobutyl groups.
- Molecular Dynamics Simulations: Model interactions with soil organic matter to predict mobility and leaching potential.
- Metabolite Prediction: Tools like Meteor (Lhasa Ltd.) can simulate phase I/II metabolism pathways to identify persistent or toxic transformation products.
What strategies mitigate side reactions during methoxymethylation of the benzene ring?
Classification: Basic
Answer:
Common side reactions (e.g., over-alkylation or ring oxidation) can be minimized by:
- Temperature Control: Maintain reactions below 50°C to prevent thermal decomposition of the methoxymethyl group.
- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) on the benzene ring before introducing the methoxymethyl group .
- Catalyst Screening: Test Lewis acids (e.g., BF-etherate) for regioselective activation of the aromatic ring .
How do solvent polarity and substituent effects influence the compound’s stability in solution?
Classification: Advanced
Answer:
Stability studies should include:
- Accelerated Degradation Tests: Store solutions in solvents of varying polarity (e.g., DMSO vs. hexane) and monitor degradation via UV-Vis or NMR. The methoxymethyl group is prone to hydrolysis in polar protic solvents (e.g., methanol/water mixtures) .
- Electron-Donating/Withdrawing Effects: Substituents like halogens (e.g., bromine at the 4-position ) can stabilize the benzene ring via resonance, reducing susceptibility to electrophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
